Ethyl 3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoate
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Overview
Description
Ethyl 3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoate is a chemical compound with the molecular formula C13H14N2O3 It is known for its unique structure, which includes a quinoxaline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoate typically involves the condensation of ethyl acetoacetate with 4-methyl-3-oxo-3,4-dihydroquinoxaline. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using advanced techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline structure.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached to the quinoxaline ring or the ester group.
Scientific Research Applications
Ethyl 3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoate involves its interaction with specific molecular targets. The quinoxaline ring system can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)propanoate
- Ethyl (3,4-dihydro-3-oxo-2-quinoxalinyl)phenyl acetate
Uniqueness
Ethyl 3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoate is unique due to its specific substitution pattern on the quinoxaline ring and the presence of the ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
14003-39-5 |
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Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
ethyl 3-(4-methyl-3-oxoquinoxalin-2-yl)-2-oxopropanoate |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(19)12(17)8-10-13(18)16(2)11-7-5-4-6-9(11)15-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
GEYVGKSIHPFWJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC1=NC2=CC=CC=C2N(C1=O)C |
Origin of Product |
United States |
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